2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole
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Overview
Description
2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole is a complex organic compound that features a benzothiazole core, an azetidine ring, and a trifluoromethyl-substituted pyridine moiety
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit potent anti-tubercular activity . They have been shown to inhibit the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been reported to interact with their targets and induce changes that lead to the inhibition of the target’s function . For instance, they can inhibit the enzymatic activity of DprE1, thereby disrupting the cell wall biosynthesis of Mycobacterium tuberculosis .
Biochemical Pathways
The compound, being a benzothiazole derivative, likely affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis by inhibiting the enzyme DprE1 . This disruption in the cell wall biosynthesis pathway can lead to the death of the bacteria, thereby exhibiting its anti-tubercular activity .
Pharmacokinetics
Benzothiazole derivatives are generally known for their good bioavailability .
Result of Action
The result of the compound’s action is the inhibition of the target enzyme’s function, leading to the disruption of the cell wall biosynthesis in Mycobacterium tuberculosis . This disruption can lead to the death of the bacteria, thereby exhibiting its anti-tubercular activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole typically involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Azetidine Ring: The azetidine ring can be introduced through a nucleophilic substitution reaction involving a suitable azetidine precursor.
Attachment of the Piperazine Moiety: The piperazine ring is introduced via a coupling reaction, often using a reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Incorporation of the Trifluoromethyl-Substituted Pyridine:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or psychiatric disorders.
Biological Research: The compound can be used as a tool to study the function of specific biological pathways or receptors.
Industrial Chemistry: It may be used in the synthesis of advanced materials or as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole: shares similarities with other benzothiazole derivatives, such as:
Uniqueness
- The presence of the trifluoromethyl group and the azetidine ring distinguishes this compound from other benzothiazole derivatives, potentially enhancing its biological activity and stability.
Biological Activity
The compound 2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole is a novel synthetic molecule that has garnered interest due to its potential biological activities, particularly in the fields of anti-tubercular and anticancer research. This article synthesizes existing literature on its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
where:
- C refers to carbon atoms,
- N refers to nitrogen atoms,
- O refers to oxygen atoms,
- S refers to sulfur atoms.
This compound features a trifluoromethyl group, which is known for enhancing the lipophilicity and metabolic stability of organic molecules.
Anti-Tubercular Activity
Recent studies have explored the anti-tubercular potential of compounds related to the structure of this compound. For instance, a series of piperazine derivatives were evaluated against Mycobacterium tuberculosis, with some showing significant activity with IC90 values ranging from 3.73 to 4.00 μM . Such findings suggest that modifications in the piperazine moiety can lead to enhanced anti-tubercular properties.
Anticancer Activity
The compound's structural analogs have also been investigated for their anticancer properties. In particular, piperazine-based compounds have shown promise in inhibiting various cancer cell lines. For example, derivatives with similar scaffolds demonstrated IC50 values as low as 0.00054 μg/mL against KB cells and 0.00217 μg/mL against HT-29 cells . This indicates strong potential for further development in cancer therapeutics.
Study 1: Synthesis and Evaluation of Analogous Compounds
A study focused on the synthesis of substituted benzothiazole derivatives reported that compounds with similar structural attributes exhibited significant cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal human cells . This highlights the therapeutic window that could be exploited in drug development.
Study 2: Mechanistic Insights into Antibacterial Activity
Another investigation into piperazine derivatives revealed that certain compounds inhibited bacterial phosphopantetheinyl transferase (PPTase), a crucial enzyme for bacterial viability. The study found that these compounds could attenuate bacterial growth without causing cytotoxic effects on human cells . This suggests a promising avenue for developing antibiotics based on similar structures.
Data Tables
Properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N5OS/c22-21(23,24)15-5-6-18(25-11-15)27-7-9-28(10-8-27)19(30)14-12-29(13-14)20-26-16-3-1-2-4-17(16)31-20/h1-6,11,14H,7-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNAQDLVOZNVPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3CN(C3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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